1-Iodo-2-(propan-2-yloxy)cyclohexane
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Overview
Description
1-Iodo-2-(propan-2-yloxy)cyclohexane is an organic compound with the molecular formula C9H17IO and a molecular weight of 268.14 g/mol . This compound is characterized by the presence of an iodine atom and a propan-2-yloxy group attached to a cyclohexane ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-Iodo-2-(propan-2-yloxy)cyclohexane typically involves the iodination of 2-(propan-2-yloxy)cyclohexanol. The reaction is carried out under controlled conditions using iodine and a suitable oxidizing agent. The process can be summarized as follows:
Starting Material: 2-(propan-2-yloxy)cyclohexanol
Reagents: Iodine (I2), Oxidizing agent (e.g., hydrogen peroxide, H2O2)
Conditions: The reaction is conducted in an organic solvent such as dichloromethane (CH2Cl2) at room temperature.
Procedure: The starting material is dissolved in the solvent, and iodine is added slowly. The oxidizing agent is then introduced to facilitate the iodination reaction.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Iodo-2-(propan-2-yloxy)cyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-). These reactions typically occur under mild conditions using polar solvents.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrocarbon. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Iodo-2-(propan-2-yloxy)cyclohexane has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is utilized in the study of biochemical pathways and enzyme mechanisms. It can serve as a probe to investigate the function of specific enzymes or receptors.
Medicine: Research into potential pharmaceutical applications includes exploring its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 1-Iodo-2-(propan-2-yloxy)cyclohexane involves its interaction with molecular targets such as enzymes or receptors. The iodine atom and propan-2-yloxy group contribute to its reactivity and binding affinity. The compound can undergo nucleophilic substitution or addition reactions, leading to the formation of new chemical bonds and the modulation of biological activity .
Comparison with Similar Compounds
1-Iodo-2-(propan-2-yloxy)cyclohexane can be compared with other similar compounds, such as:
1-Bromo-2-(propan-2-yloxy)cyclohexane: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity and chemical properties.
1-Chloro-2-(propan-2-yloxy)cyclohexane: Contains a chlorine atom, leading to variations in its chemical behavior and applications.
2-(Propan-2-yloxy)cyclohexanol: The precursor to the iodinated compound, lacking the iodine atom but still useful in organic synthesis.
The uniqueness of this compound lies in its specific reactivity due to the presence of the iodine atom, which influences its chemical and biological interactions.
Properties
Molecular Formula |
C9H17IO |
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Molecular Weight |
268.13 g/mol |
IUPAC Name |
1-iodo-2-propan-2-yloxycyclohexane |
InChI |
InChI=1S/C9H17IO/c1-7(2)11-9-6-4-3-5-8(9)10/h7-9H,3-6H2,1-2H3 |
InChI Key |
LFTHVSULJBJGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1CCCCC1I |
Origin of Product |
United States |
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